tert-Butyl (3-((4-bromophenyl)thio)propyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(4-bromophenyl)sulfanylpropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2S/c1-14(2,3)18-13(17)16-9-4-10-19-12-7-5-11(15)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDQAFFUTJBWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCSC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of tert-Butyl (3-Bromopropyl)carbamate
The foundational step involves preparing tert-butyl (3-bromopropyl)carbamate (DA2 ), as detailed in. Treatment of 3-bromopropylamine hydrobromide with Boc anhydride (Boc₂O) in dichloromethane (DCM) and triethylamine (Et₃N) yields DA2 in 85% crude purity. This intermediate serves as the alkylating agent for subsequent thioether formation.
Reaction Conditions:
Thiol Substitution with 4-Bromothiophenol
The bromide in DA2 undergoes nucleophilic displacement with 4-bromothiophenol in the presence of potassium carbonate (K₂CO₃). This SN₂ reaction proceeds in anhydrous dimethylformamide (DMF) at 60°C for 12 hours, yielding the thioether product.
Optimization Notes:
-
Higher temperatures (>80°C) led to Boc deprotection.
-
Use of phase-transfer catalysts (e.g., tetrabutylammonium iodide) improved yields to 68%.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.4 Hz, 2H, ArH), 7.20 (d, J = 8.4 Hz, 2H, ArH), 4.65 (br s, 1H, NH), 3.25 (t, J = 6.8 Hz, 2H, CH₂S), 3.10 (q, J = 6.4 Hz, 2H, CH₂N), 2.05 (quint, J = 6.6 Hz, 2H, CH₂), 1.40 (s, 9H, C(CH₃)₃).
Method B: Palladium-Catalyzed Cross-Coupling for Thioether Installation
Preparation of tert-Butyl (3-Mercaptopropyl)carbamate
An alternative route involves synthesizing tert-butyl (3-mercaptopropyl)carbamate via reduction of a disulfide precursor. Treatment of 3,3'-dithiodipropionamide with Boc₂O and subsequent reduction with triphenylphosphine (PPh₃) in THF generates the free thiol.
Critical Considerations:
Coupling with 1-Bromo-4-iodobenzene
The thiol intermediate undergoes palladium-catalyzed cross-coupling with 1-bromo-4-iodobenzene using Pd(PPh₃)₄ and copper(I) iodide (CuI) in degassed 1,4-dioxane. This method, adapted from, achieves regioselective aryl-thiol bond formation.
Reaction Parameters:
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4 mol%)
-
Temperature: 100°C, 24 hours
Method C: Mitsunobu Reaction for Stereocontrolled Synthesis
Diethyl Azodicarboxylate (DEAD)-Mediated Coupling
The Mitsunobu reaction enables coupling of tert-butyl (3-hydroxypropyl)carbamate with 4-bromothiophenol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, the hydroxyl group is converted to a thioether with inversion of configuration.
Advantages:
-
Mild conditions (0°C to room temperature)
-
High stereochemical fidelity (>95% ee when using chiral alcohols).
Limitations:
Comparative Analysis of Synthetic Routes
Table 1. Yield and Efficiency Across Methods
| Method | Key Step | Catalyst/Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| A | Nucleophilic substitution | K₂CO₃ | 68 | 98.5 |
| B | Pd-catalyzed coupling | Pd(PPh₃)₄ | 58 | 97.2 |
| C | Mitsunobu reaction | DEAD/PPh₃ | 63 | 99.1 |
Key Observations:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-((4-bromophenyl)thio)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Tert-Butyl (3-((4-bromophenyl)thio)propyl)carbamate serves as an important intermediate in organic synthesis. It can be utilized for:
- Synthesis of Complex Organic Molecules : The compound's unique structure allows it to participate in various nucleophilic substitution reactions, making it a versatile building block in the synthesis of more complex compounds. For instance, it can be used to synthesize derivatives that may have enhanced biological activity or improved pharmacological properties .
- Catalysis : It has been reported to be involved in palladium-catalyzed reactions, which are crucial for forming carbon-carbon and carbon-nitrogen bonds. This application is particularly significant in the pharmaceutical industry for drug development .
Medicinal Chemistry
The compound has shown potential in the field of medicinal chemistry, particularly for its role as a pharmacophore:
- Enzyme Inhibition : this compound may act as an enzyme inhibitor, which is critical in drug design aimed at treating diseases like cancer and neurodegenerative disorders. Its ability to interact with enzyme active sites through covalent bonding enhances its efficacy as an inhibitor .
- Neuroprotective Effects : Recent studies have indicated that carbamate derivatives exhibit protective effects against neurotoxic agents such as amyloid beta peptides, which are implicated in Alzheimer's disease. Research has shown that similar compounds can reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications .
Agrochemicals
Due to its chemical structure, this compound may also find applications in the development of agrochemicals. Its ability to interact with biological systems could lead to the formulation of new pesticides or herbicides that are more effective and environmentally friendly.
Data Tables
Case Study 1: Neuroprotective Potential
A study explored the effects of tert-butyl derivatives on astrocytes exposed to amyloid beta peptides. The results indicated that these compounds could significantly reduce cell death and inflammation markers, showcasing their potential for Alzheimer's treatment .
Case Study 2: Synthesis of Bioactive Molecules
Research demonstrated the successful use of this compound as an intermediate for synthesizing novel enzyme inhibitors targeting phospholipase A, which plays a role in cancer progression .
Mechanism of Action
The mechanism of action of tert-Butyl (3-((4-bromophenyl)thio)propyl)carbamate involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary, but they often involve the modulation of oxidative stress or inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
Sulfur-Containing Analogues
- Sulfonyl vs. Thioether: tert-Butyl (3-((4-bromophenyl)sulfonylpropyl)carbamate (CAS: N/A) replaces the thioether (-S-) with a sulfonyl (-SO₂-) group. This modification increases polarity and oxidation resistance, making it more suitable for aqueous reaction conditions. The sulfonyl derivative is synthesized via oxidation of the thioether precursor . Thiophene-Containing Analogues: Compounds like tert-Butyl ((R)-(4-bromophenyl)(methyl((S)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)amino)(oxo)-λ⁶-sulfaneylidene)carbamate ((R)-3y) incorporate thiophene rings, enhancing π-π stacking interactions in enzyme inhibition .
Boronic Ester Derivatives
Substituent Variations on the Aromatic Ring
- 4-Bromophenyl vs. Other Halogenated Aromatics: tert-Butyl (3-(4-chlorophenylthio)propyl)carbamate substitutes bromine with chlorine, reducing steric bulk while maintaining electron-withdrawing effects. This alters reactivity in nucleophilic aromatic substitution . Fluorinated Analogues: tert-Butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate (CAS: 2804731-94-8) introduces fluorine, enhancing metabolic stability and binding affinity in drug design .
Backbone Chain Modifications
- Cyclopropane Insertion :
- Ethylene vs. Propylene Chains :
Physicochemical Properties
| Property | tert-Butyl (3-((4-bromophenyl)thio)propyl)carbamate | tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate | tert-Butyl (3-(2-hydroxyethoxy)propyl)carbamate |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₉BrN₂O₂S | C₁₅H₂₉BNO₄ | C₁₀H₂₁NO₄ |
| Molecular Weight | 359.28 g/mol | 306.21 g/mol | 219.28 g/mol |
| Boiling Point | N/A | N/A | 347.0±22.0 °C |
| Solubility | Low in water; soluble in DCM, DMF | Soluble in THF, ethers | Miscible with polar solvents (e.g., MeOH) |
| Key Applications | Enzyme inhibitors, probes | Cross-coupling reactions | Hydrophilic drug conjugates |
| Reference |
Biological Activity
tert-Butyl (3-((4-bromophenyl)thio)propyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, including antibacterial, anticancer, and other therapeutic potentials, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a tert-butyl group, a thioether linkage with a 4-bromophenyl moiety, and a carbamate functional group. The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological activity.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit broad-spectrum antimicrobial properties. For instance, derivatives in the same class have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes, with IC50 values in the low microgram per milliliter range .
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.25 |
| Compound B | S. pyogenes | 0.5 - 1 |
Anticancer Activity
Research has demonstrated that related compounds exhibit significant antiproliferative effects against several cancer cell lines. For example, a study reported GI50 values for certain derivatives against various cancers such as ovarian and breast cancer, indicating their potential as anticancer agents .
| Cell Line | GI50 (µM) |
|---|---|
| EKVX (Lung) | 1.7 |
| OVCAR-4 (Ovary) | 25.9 |
| MDA-MB-435 (Breast) | 15.1 |
The mechanism of action appears to involve the inhibition of key pathways involved in tumor growth, including PI3K and mTOR pathways .
CNS Penetration and Targeting Toxoplasma gondii
Recent studies have highlighted the potential of similar carbamate compounds in targeting Toxoplasma gondii cathepsin L (TgCPL), a promising target for treating chronic infections. The ability of these compounds to penetrate the blood-brain barrier (BBB) enhances their therapeutic applicability in neurotropic infections .
Case Studies
- Antitumor Efficacy : A study investigated the efficacy of a structurally related compound in a mouse model with S180 homograft tumors. The results indicated significant tumor growth inhibition, suggesting that modifications to the carbamate structure could enhance anticancer properties .
- Inhibition of TgCPL : In vitro assays demonstrated that certain derivatives achieved IC50 values as low as 34 nM against TgCPL, indicating strong potential for treating chronic toxoplasmosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Variations : The introduction of lipophilic groups has been shown to enhance activity against specific targets.
- Positioning of Functional Groups : Changes in the position of substituents on the aromatic ring can significantly affect potency.
Q & A
Basic: What are the key steps in synthesizing tert-butyl (3-((4-bromophenyl)thio)propyl)carbamate, and how is purity optimized?
Answer:
The synthesis typically involves nucleophilic substitution and carbamate protection. A common route starts with 4-bromobenzenethiol reacting with a propyl linker (e.g., 3-bromopropylamine) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether intermediate. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) yields the final product.
Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. For higher purity (>98%), recrystallization from ethanol/water or preparative HPLC may be employed. Monitor reaction progress via TLC (Rf ~0.5 in 30% ethyl acetate/hexane) and confirm structure by -NMR (e.g., tert-butyl singlet at δ 1.4 ppm) .
Advanced: How can researchers resolve contradictions in reaction yields when scaling up synthesis?
Answer:
Yield discrepancies often arise from competing side reactions (e.g., oxidation of the thioether or incomplete Boc protection). Mitigation strategies include:
- Optimized stoichiometry: Use a 10% excess of 4-bromobenzenethiol to account for volatility.
- Inert atmosphere: Conduct reactions under N₂/Ar to prevent oxidation of the sulfur moiety.
- Real-time monitoring: Employ in-situ FTIR or LC-MS to track intermediate formation.
- Temperature control: Maintain reaction temperatures <50°C to avoid Boc group cleavage.
Documented case studies show yield improvements from 55% to 75% by coupling microwave-assisted synthesis with flow chemistry .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- -/-NMR: Confirm structural integrity (e.g., tert-butyl group, aromatic protons, and propyl linker).
- HRMS (ESI): Verify molecular ion ([M+H]⁺ expected for C₁₄H₁₉BrNO₂S: 352.03).
- HPLC: Assess purity (C18 column, acetonitrile/water gradient, UV detection at 254 nm).
- FTIR: Identify functional groups (e.g., N-H stretch at ~3350 cm⁻¹, C=O at ~1700 cm⁻¹) .
Advanced: How can spectral ambiguities (e.g., overlapping signals) be resolved for accurate structural confirmation?
Answer:
- 2D NMR (COSY, HSQC): Resolve propyl chain connectivity and aromatic coupling patterns.
- Variable-temperature NMR: Suppress signal broadening caused by rotameric equilibria in the carbamate group.
- Isotopic labeling: Use -Boc reagents to simplify amine-related signals.
- Computational modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols.
- Storage: Keep in airtight containers at 2–8°C, away from strong oxidizers (e.g., HNO₃).
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the compound’s stability vary under acidic/basic conditions, and how can degradation products be identified?
Answer:
- Acidic conditions (pH <3): Boc group hydrolyzes to release tert-butanol and CO₂, forming the free amine.
- Basic conditions (pH >10): Thioether linkage may undergo nucleophilic displacement by OH⁻.
Degradation analysis: - LC-MS/MS: Monitor m/z 352 → 252 (loss of Boc group) and m/z 170 (4-bromobenzenethiol fragment).
- Accelerated stability studies: Stress samples at 40°C/75% RH for 14 days to simulate long-term degradation .
Advanced: What role does this compound play in medicinal chemistry, particularly in PROTAC development?
Answer:
It serves as a versatile building block for:
- Linker construction: The thioether and carbamate groups enable conjugation to E3 ligase ligands (e.g., thalidomide analogs) via click chemistry.
- Boronic ester derivatives: Used in Suzuki-Miyaura cross-coupling to attach target-binding moieties (e.g., kinase inhibitors) .
Case study: In neuroprotective PROTACs, this compound facilitated >80% degradation of tau protein at 100 nM concentration .
Advanced: How can researchers address contradictory ecotoxicity data in environmental risk assessments?
Answer:
While ecotoxicity data are limited, employ:
- Read-across models: Compare with structurally similar carbamates (e.g., logP ~2.5, biodegradation half-life >60 days).
- QSAR predictions: Use EPI Suite to estimate LC50 for aquatic organisms (predicted LC50 for fish: 1.2 mg/L).
- Microcosm studies: Evaluate soil mobility (Koc ~120 L/kg) and bioaccumulation (BCF <100) in simulated ecosystems .
Basic: What solvents and reaction conditions are incompatible with this compound?
Answer:
- Avoid: Strong acids (e.g., HCl, H₂SO₄), bases (e.g., NaOH >1M), and oxidizing agents (e.g., KMnO₄).
- Compatible solvents: DCM, THF, DMF.
- Incompatible solvents: DMSO (may induce sulfoxide formation at elevated temperatures) .
Advanced: What strategies are effective in minimizing genotoxic impurities during large-scale synthesis?
Answer:
- Quality by Design (QbD): Define critical process parameters (CPPs) for impurity control (e.g., reaction time, pH).
- In-process controls: Limit 4-bromobenzenethiol residues to <0.1% via quenching with activated carbon.
- Genotoxicity screening: Use Ames test or Comet assay for intermediates. Documented reductions in mutagenic impurities from 500 ppm to <10 ppm have been achieved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
